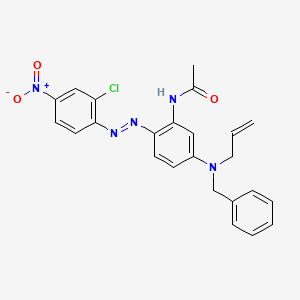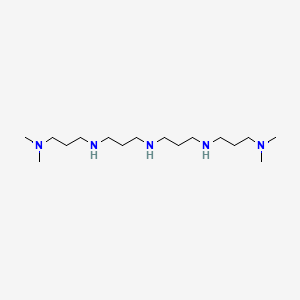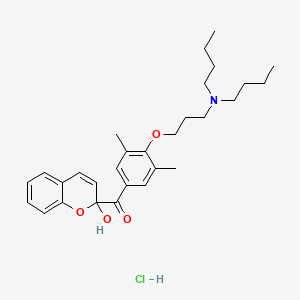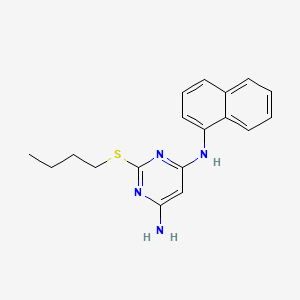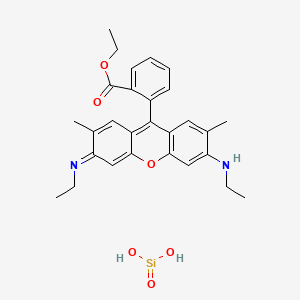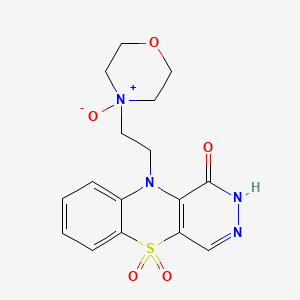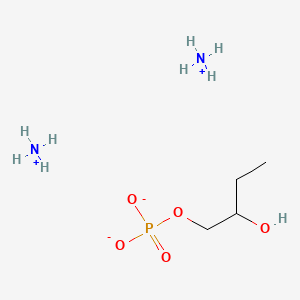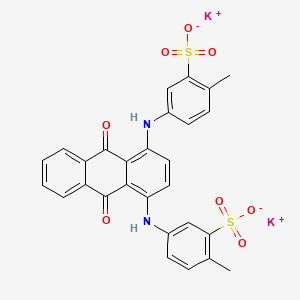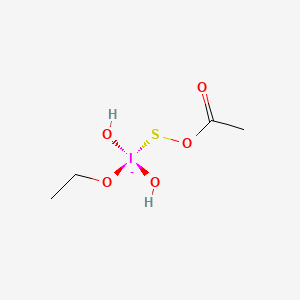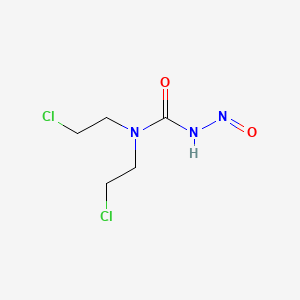
Urea, N,N-bis(2-chloroethyl)-N'-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N-bis(2-chloroethyl)-N’-nitroso-, also known as Carmustine, is a nitrosourea compound used primarily in chemotherapy. It is known for its ability to alkylate DNA and RNA, leading to the inhibition of DNA synthesis and function. This compound is particularly effective in treating brain tumors and various other malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-chloroethyl)-N’-nitroso- typically involves the reaction of urea with 2-chloroethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then nitrosated to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure the stability and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- undergoes several types of chemical reactions, including:
Alkylation: It can alkylate DNA and RNA, leading to cross-linking and inhibition of replication and transcription.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of various by-products.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions, with DNA or RNA as the target.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Alkylation: Leads to DNA cross-links and modified RNA.
Hydrolysis: Produces various by-products, including chloroethylamine derivatives.
Aplicaciones Científicas De Investigación
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying alkylation reactions and DNA cross-linking mechanisms.
Biology: Employed in research on DNA damage and repair mechanisms.
Medicine: Widely used in chemotherapy for treating brain tumors, multiple myeloma, and lymphomas.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through alkylation of DNA and RNA. It forms interstrand cross-links in DNA, preventing replication and transcription. Additionally, it can carbamoylate proteins, leading to the inhibition of essential cellular functions . The molecular targets include DNA, RNA, and various proteins involved in cellular replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Carmustine: Another nitrosourea compound with similar alkylating properties.
Lomustine: A related compound used in chemotherapy with a similar mechanism of action.
Uracil Mustard: An alkylating agent that also inhibits DNA synthesis but has a different chemical structure.
Uniqueness
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- is unique due to its dual ability to alkylate and carbamoylate, making it highly effective in disrupting cellular processes. Its specific use in treating brain tumors highlights its ability to cross the blood-brain barrier, a feature not common to all alkylating agents .
Propiedades
Número CAS |
918147-51-0 |
|---|---|
Fórmula molecular |
C5H9Cl2N3O2 |
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
1,1-bis(2-chloroethyl)-3-nitrosourea |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-10(4-2-7)5(11)8-9-12/h1-4H2,(H,8,11,12) |
Clave InChI |
HBCAMHAPOVKLSH-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)C(=O)NN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


